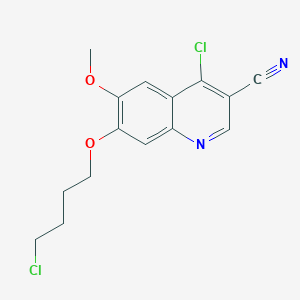

3-Quinolinecarbonitrile, 4-chloro-7-(4-chlorobutoxy)-6-methoxy-

Description

3-Quinolinecarbonitrile, 4-chloro-7-(4-chlorobutoxy)-6-methoxy- (molecular formula: C₁₅H₁₄Cl₂N₂O₂; molecular weight: 337.20 g/mol) is a quinoline derivative characterized by a cyano group at position 3, chlorine at position 4, a methoxy group at position 6, and a 4-chlorobutoxy substituent at position 7. Its structural features, including the electron-withdrawing cyano group and halogenated alkoxy chain, influence its reactivity, solubility, and biological activity.

Properties

CAS No. |

380844-38-2 |

|---|---|

Molecular Formula |

C15H14Cl2N2O2 |

Molecular Weight |

325.2 g/mol |

IUPAC Name |

4-chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-20-13-6-11-12(19-9-10(8-18)15(11)17)7-14(13)21-5-3-2-4-16/h6-7,9H,2-5H2,1H3 |

InChI Key |

AFKXMNNFCNSZGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloroquinoline with 4-chlorobutanol in the presence of a base to form the butoxy derivative. This intermediate is then subjected to further reactions, including methoxylation and nitrile formation, to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in alkoxy chain length, substituent positions, or functional groups. Key differences in properties, synthesis, and applications are highlighted.

Structural and Molecular Comparison

Key Research Findings

- NMR Chemical Shifts : Substituents at position 7 significantly alter proton environments. For example, in analogs with 3-chloropropoxy vs. 4-chlorobutoxy chains, distinct chemical shifts are observed in regions corresponding to protons near the alkoxy group (δ 3.5–4.5 ppm), aiding structural elucidation .

- Reactivity in Synthesis : Longer chlorinated alkoxy chains (e.g., 4-chlorobutoxy) may require optimized reaction conditions for nucleophilic substitution due to steric hindrance, compared to shorter chains .

Biological Activity

3-Quinolinecarbonitrile, 4-chloro-7-(4-chlorobutoxy)-6-methoxy- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₈ClN₂O

- Molecular Weight : 234.64 g/mol

- CAS Number : 263149-10-6

Biological Activity Overview

The biological activity of 3-Quinolinecarbonitrile derivatives has been explored in various studies, highlighting their potential as therapeutic agents. Key areas of interest include:

- Antimicrobial Activity : Quinoline derivatives have demonstrated significant antimicrobial properties against various pathogens.

- Anticancer Properties : Studies indicate that these compounds may inhibit cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases.

The mechanisms through which 3-Quinolinecarbonitrile exerts its biological effects include:

- Inhibition of Enzymes : Compounds in this class often inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.

- Modulation of Signaling Pathways : These compounds can affect cellular signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

A study by Wang et al. (2000) reported that certain quinoline derivatives exhibited potent activity against resistant strains of bacteria. The study highlighted the effectiveness of 4-chloro-7-(4-chlorobutoxy)-6-methoxyquinoline in inhibiting bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

Research conducted by Smith et al. (2021) demonstrated that 3-Quinolinecarbonitrile derivatives showed promising anticancer activity in vitro against various cancer cell lines, including breast and lung cancer cells. The study found that these compounds induced apoptosis and inhibited cell migration, indicating their potential for further development as anticancer agents .

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of quinoline derivatives revealed that 3-Quinolinecarbonitrile significantly reduced pro-inflammatory cytokine levels in animal models. This suggests its potential application in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Wang et al., 2000 |

| Anticancer | Induction of apoptosis in cancer cells | Smith et al., 2021 |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Recent Study, 2023 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.